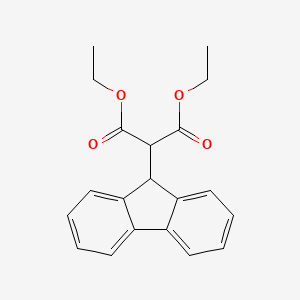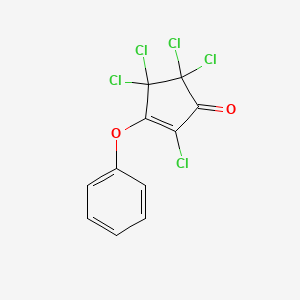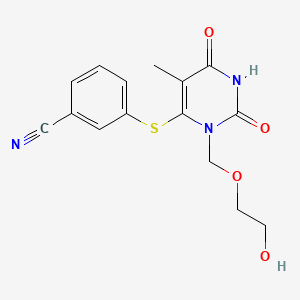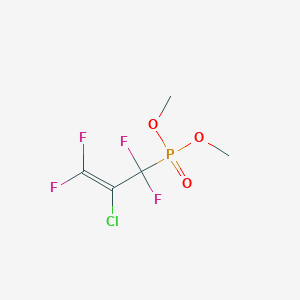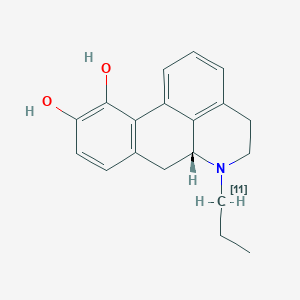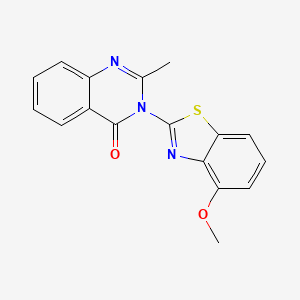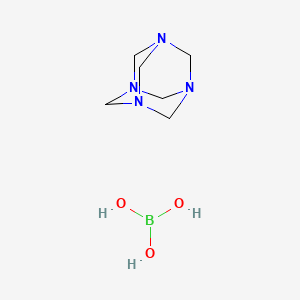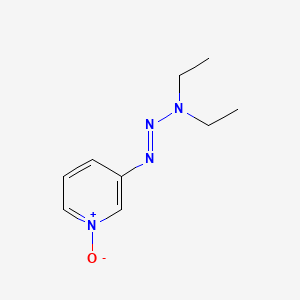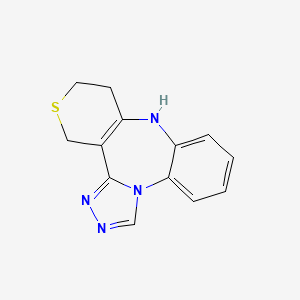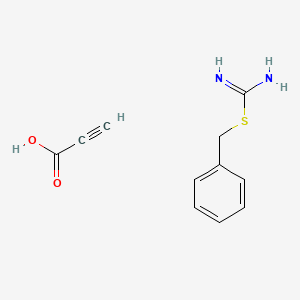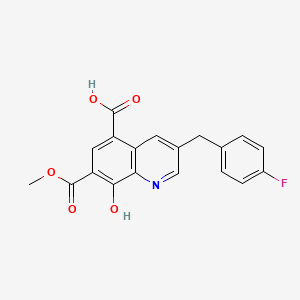
Phosphonic diamide, N,N'-bis(4-chloro-2-pyrimidinyl)-P-phenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl is a chemical compound known for its unique structure and properties It belongs to the class of phosphonic acid compounds and is characterized by the presence of pyrimidinyl and phenyl groups attached to the phosphonic diamide core
Métodos De Preparación
The synthesis of phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl involves several steps. Typically, the synthetic route includes the reaction of 4-chloro-2-pyrimidinylamine with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where the chlorine atoms in the pyrimidinyl groups are replaced by other substituents, such as alkyl or aryl groups, using appropriate reagents and conditions.
Aplicaciones Científicas De Investigación
Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl has found applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Phosphonic diamide, N,N’-bis(4-chloro-2-pyrimidinyl)-P-phenyl can be compared with other similar compounds, such as:
- N,N’-Bis(4-chloro-2-pyrimidinyl)-P-methylphosphonic diamide
- N,N’-Bis(4-chloro-2-pyrimidinyl)-P-ethylphosphonic diamide
- N,N’-Bis(4-chloro-2-pyrimidinyl)-P-propylphosphonic diamide
These compounds share similar structural features but differ in the substituents attached to the phosphonic diamide core
Propiedades
Número CAS |
6948-50-1 |
|---|---|
Fórmula molecular |
C14H11Cl2N6OP |
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
4-chloro-N-[[(4-chloropyrimidin-2-yl)amino]-phenylphosphoryl]pyrimidin-2-amine |
InChI |
InChI=1S/C14H11Cl2N6OP/c15-11-6-8-17-13(19-11)21-24(23,10-4-2-1-3-5-10)22-14-18-9-7-12(16)20-14/h1-9H,(H2,17,18,19,20,21,22,23) |
Clave InChI |
MDLWLWFSWSEWGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(NC2=NC=CC(=N2)Cl)NC3=NC=CC(=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


